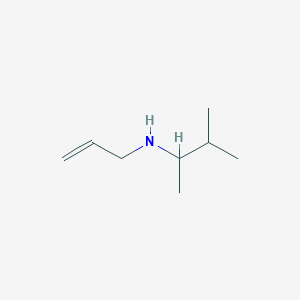![molecular formula C16H26N2O B13246936 (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol](/img/structure/B13246936.png)
(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol is a chemical compound with the molecular formula C16H26N2O It is known for its unique structure, which includes a cyclopentyl ring, an amino group, and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol typically involves multiple steps. One common method includes the reductive amination of a ketone precursor with an amine. The reaction conditions often require a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclohexyl)methanol
- (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopropyl)methanol
- (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutyl)methanol
Uniqueness
(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
[1-[2-amino-1-[4-(dimethylamino)phenyl]ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C16H26N2O/c1-18(2)14-7-5-13(6-8-14)15(11-17)16(12-19)9-3-4-10-16/h5-8,15,19H,3-4,9-12,17H2,1-2H3 |
InChI Key |
LEPCVCSMXLFESO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)C2(CCCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


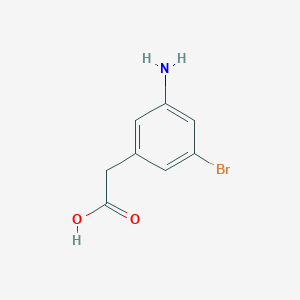
![(4-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B13246864.png)


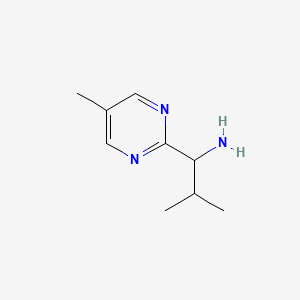
![5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde](/img/structure/B13246893.png)

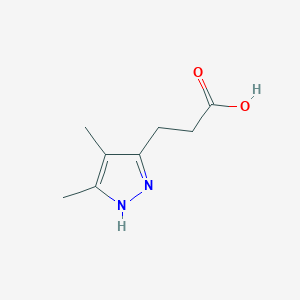

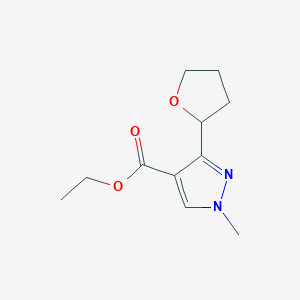
![2-[(3-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13246911.png)
![3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13246919.png)
![2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13246935.png)
